

Spectroscopic Data of 3-Aminobutanenitrile Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name:	3-Aminobutanenitrile hydrochloride
CAS No.:	50840-31-8
Cat. No.:	B1287476

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This technical guide provides an in-depth analysis of the spectroscopic data for **3-aminobutanenitrile hydrochloride** (CAS: 50840-31-8 for the racemate, 1073666-54-2 for the (S)-enantiomer).^{[1][2]} As a crucial chiral intermediate in the synthesis of various pharmaceuticals, including non-peptide HIV protease inhibitors, a thorough understanding of its spectral characteristics is paramount for researchers and drug development professionals.^{[1][3][4]} This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, provides detailed experimental protocols, and explains the rationale behind the interpretation of the spectral features.

Molecular Structure and Properties

3-Aminobutanenitrile hydrochloride is a chiral molecule with the chemical formula $C_4H_9ClN_2$ and a molecular weight of 120.58 g/mol.^{[1][4][5]} The presence of a nitrile group and a protonated amine (ammonium) group defines its chemical reactivity and spectroscopic signature. The hydrochloride salt form is preferred for its increased stability over the free base, which can be prone to degradation.^[1]

Property	Value	Source
Molecular Formula	C ₄ H ₉ CIN ₂	[1][4][5]
Molecular Weight	120.58 g/mol	[1][4][5]
CAS Number (Racemate)	50840-31-8	[2]
CAS Number ((S)-enantiomer)	1073666-54-2	[1]
Appearance	White to off-white crystalline solid	[1]
Exact Mass	120.045425 u	[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of **3-aminobutanenitrile hydrochloride** in solution. Due to the lack of publicly available experimental spectra, this guide presents predicted ¹H and ¹³C NMR data, which serve as a reliable reference for experimental verification.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule. The protonation of the amine group leads to a downfield shift of adjacent protons due to the electron-withdrawing effect of the -NH₃⁺ group.[6]

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration	Coupling Constant (Hz)
H1 (CH ₃)	1.5 - 1.7	Doublet	3H	J = 6.5 - 7.0
H2 (CH ₂)	2.8 - 3.0	Doublet of Doublets	2H	J = 6.0 - 6.5, 17.0 - 17.5
H3 (CH)	3.8 - 4.0	Multiplet	1H	
H4 (NH ₃ ⁺)	8.5 - 9.5	Broad Singlet	3H	

Causality behind Predictions:

- The methyl protons (H1) are expected to be a doublet due to coupling with the adjacent methine proton (H3).
- The methylene protons (H2) are diastereotopic and will appear as a complex multiplet, likely a doublet of doublets, due to geminal and vicinal coupling.
- The methine proton (H3) will be a multiplet due to coupling with both the methyl and methylene protons.
- The ammonium protons (H4) are typically broad due to rapid exchange with the solvent and quadrupolar relaxation of the nitrogen atom. Their chemical shift is highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Assignment	Predicted Chemical Shift (ppm)
C1 (CH ₃)	18 - 22
C2 (CH ₂)	25 - 29
C3 (CH)	45 - 50
C4 (CN)	118 - 122

Causality behind Predictions:

- The aliphatic carbons (C1, C2, C3) appear in the upfield region of the spectrum.
- The nitrile carbon (C4) is significantly deshielded and appears in the downfield region characteristic of sp-hybridized carbons in a nitrile group.

Experimental Protocol for NMR Spectroscopy

This protocol outlines a standardized procedure for acquiring high-quality NMR spectra of **3-aminobutanenitrile hydrochloride**.

Step-by-Step Methodology:

- Sample Preparation:
 - Accurately weigh 10-15 mg of **3-aminobutanenitrile hydrochloride**.
 - Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry NMR tube. The choice of solvent is critical as it will affect the chemical shifts, particularly of the labile NH₃⁺ protons.
 - Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
- Instrument Setup:
 - Use a 400 MHz or higher field NMR spectrometer.

- Tune and match the probe for the appropriate nucleus (^1H or ^{13}C).
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters:
 - Pulse angle: 30-45 degrees
 - Acquisition time: 2-4 seconds
 - Relaxation delay: 1-5 seconds
 - Number of scans: 8-16
 - Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and perform phase and baseline corrections.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters:
 - Pulse angle: 30-45 degrees
 - Acquisition time: 1-2 seconds
 - Relaxation delay: 2-5 seconds
 - Number of scans: 1024 or more, depending on sample concentration.

- Process the data with a line broadening of 1-2 Hz and perform phase and baseline corrections.
- Reference the spectrum to the solvent peak.

Self-Validating System: The combination of ^1H and ^{13}C NMR provides a self-validating dataset. The number of signals in the ^{13}C spectrum should correspond to the number of unique carbons, and the integration and splitting patterns in the ^1H spectrum must be consistent with the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in **3-aminobutanenitrile hydrochloride**.

Table 3: Expected IR Absorption Bands

Wavenumber (cm^{-1})	Functional Group	Description
3200 - 2800	N-H stretch (in $-\text{NH}_3^+$)	Broad, strong absorption due to the stretching of the ammonium group.
2950 - 2850	C-H stretch	Medium to strong absorptions from the aliphatic CH, CH_2 , and CH_3 groups.
2260 - 2240	$\text{C}\equiv\text{N}$ stretch	Sharp, medium-intensity peak characteristic of a nitrile group. [1]
~ 1600 & ~ 1500	N-H bend	Medium, broad absorptions from the asymmetric and symmetric bending of the ammonium group.

Causality behind Experimental Choices: Solid-state FTIR using an Attenuated Total Reflectance (ATR) accessory is often preferred for its simplicity and minimal sample

preparation. The broadness of the N-H stretching band is a key indicator of the presence of the hydrochloride salt and extensive hydrogen bonding in the solid state.

Experimental Protocol for FTIR Spectroscopy

- Sample Preparation (ATR):
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of the solid **3-aminobutanenitrile hydrochloride** onto the ATR crystal.
 - Apply consistent pressure using the ATR press to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Collect a background spectrum of the empty, clean ATR crystal.
 - Collect the sample spectrum.
 - Typical parameters:
 - Spectral range: 4000 - 400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of scans: 16-32
 - The resulting spectrum should be displayed in absorbance or transmittance mode.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Mass Spectrum Features:

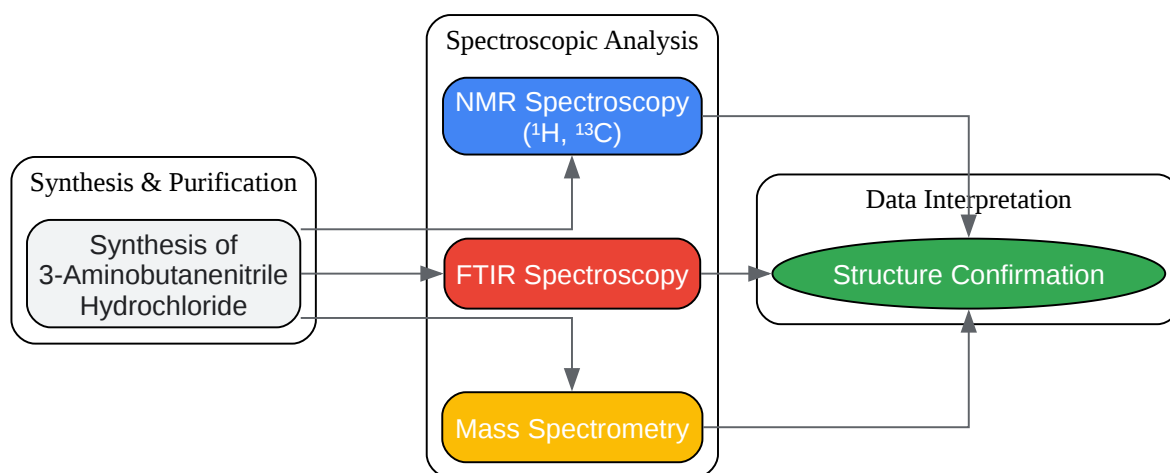
- **Molecular Ion:** In an electrospray ionization (ESI) mass spectrum, the protonated molecule $[M+H]^+$ is expected to be observed, where M is the free base (3-aminobutanenitrile). The expected m/z for the $[M+H]^+$ ion of $C_4H_8N_2$ is approximately 85.08.
- **Fragmentation Pattern:** The fragmentation of the molecular ion is likely to proceed through the loss of small, stable neutral molecules. A plausible fragmentation pathway involves the loss of an amino group or cleavage adjacent to the nitrile group.

Experimental Protocol for Mass Spectrometry

- **Sample Preparation:**
 - Prepare a dilute solution of **3-aminobutanenitrile hydrochloride** (e.g., 10-100 $\mu\text{g/mL}$) in a suitable solvent such as methanol, acetonitrile, or a water/methanol mixture.
- **Instrument Setup (ESI-MS):**
 - Use an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
 - Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) for maximum signal intensity of the analyte.
- **Data Acquisition:**
 - Acquire the mass spectrum in positive ion mode.
 - Scan a mass range that includes the expected molecular ion (e.g., m/z 50-200).
 - For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the $[M+H]^+$ ion and subjecting it to collision-induced dissociation (CID).

Workflow and Data Integration

The comprehensive characterization of **3-aminobutanenitrile hydrochloride** relies on the integration of data from multiple spectroscopic techniques.



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Caption: Integrated workflow for the spectroscopic characterization of **3-aminobutanenitrile hydrochloride**.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive overview for the characterization of **3-aminobutanenitrile hydrochloride**. By combining the structural insights from NMR, the functional group identification from IR, and the molecular weight confirmation from MS, researchers can confidently verify the identity and purity of this important synthetic intermediate. The provided protocols offer a standardized approach to obtaining reliable and reproducible spectroscopic data.

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